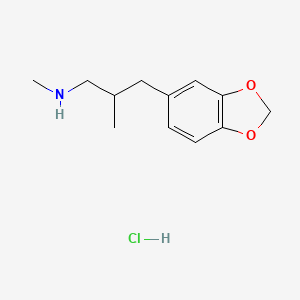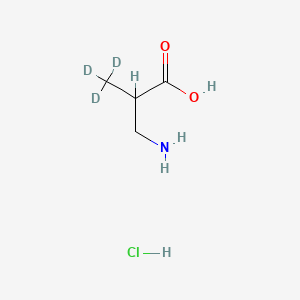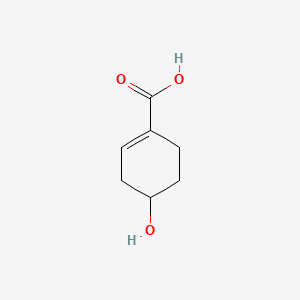
(5-Methyl-3-pyridinyl)methyl Rupatadine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-3-pyridinyl)methyl Rupatadine is a chemical compound with the molecular formula C33H34ClN4 and a molecular weight of 522.1 g/mol . It is a derivative of Rupatadine, a medication commonly used to treat allergic rhinitis and urticaria. This compound is not used directly as a medication but serves as a crucial intermediate in the synthesis of Rupatadine.
Vorbereitungsmethoden
The synthesis of (5-Methyl-3-pyridinyl)methyl Rupatadine involves several steps, including the formation of the pyridinium moiety and the incorporation of the piperidinyl and benzo cyclohepta pyridinylidene groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
(5-Methyl-3-pyridinyl)methyl Rupatadine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the type of reaction and the specific reagents used .
Wissenschaftliche Forschungsanwendungen
(5-Methyl-3-pyridinyl)methyl Rupatadine is primarily used in scientific research as an intermediate in the synthesis of Rupatadine. Its applications extend to:
Chemistry: Studying the synthesis and optimization of antihistamine drugs.
Biology: Investigating the biological activity and interactions of antihistamine compounds.
Medicine: Developing new formulations and delivery methods for antihistamine medications.
Industry: Producing high-purity intermediates for pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of (5-Methyl-3-pyridinyl)methyl Rupatadine involves its role as an intermediate in the synthesis of Rupatadine. Rupatadine acts as a dual antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors . By blocking these receptors, Rupatadine prevents the actions of histamine and PAF, reducing allergic symptoms such as nasal congestion, itching, and hives .
Vergleich Mit ähnlichen Verbindungen
(5-Methyl-3-pyridinyl)methyl Rupatadine is unique due to its specific structure and role in the synthesis of Rupatadine. Similar compounds include:
Rupatadine N-Oxide: An oxidized derivative of Rupatadine.
Rupatadine Dimer: A dimeric form of Rupatadine.
Rupatadine EP Impurity C: An impurity found in Rupatadine.
These compounds share structural similarities but differ in their chemical properties and roles in pharmaceutical applications .
Eigenschaften
CAS-Nummer |
1422960-88-0 |
|---|---|
Molekularformel |
C33H34ClN4+ |
Molekulargewicht |
522.1 g/mol |
IUPAC-Name |
13-chloro-2-[1-[[5-methyl-1-[(5-methylpyridin-3-yl)methyl]pyridin-1-ium-3-yl]methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C33H34ClN4/c1-23-14-25(18-35-17-23)20-38-19-24(2)15-26(22-38)21-37-12-9-27(10-13-37)32-31-8-7-30(34)16-29(31)6-5-28-4-3-11-36-33(28)32/h3-4,7-8,11,14-19,22H,5-6,9-10,12-13,20-21H2,1-2H3/q+1 |
InChI-Schlüssel |
PWKRNMKZGWGSDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)C[N+]2=CC(=CC(=C2)CN3CCC(=C4C5=C(CCC6=C4N=CC=C6)C=C(C=C5)Cl)CC3)C |
Kanonische SMILES |
CC1=CC(=CN=C1)C[N+]2=CC(=CC(=C2)CN3CCC(=C4C5=C(CCC6=C4N=CC=C6)C=C(C=C5)Cl)CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)
![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)



